molecular formula C6H4BrClFN B070090 2-Bromo-4-chloro-6-fluoroaniline CAS No. 195191-47-0

2-Bromo-4-chloro-6-fluoroaniline

Cat. No. B070090
M. Wt: 224.46 g/mol
InChI Key: HBHBARSMRVAINH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluoroaniline is a compound with the formula C6H4BrClFN. It has a molecular weight of 224.458 . It is an aniline derivative .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-6-fluoroaniline consists of a benzene ring substituted with bromo, chloro, fluoro, and amino groups . The IUPAC Standard InChIKey is LIBGMUMMWYKJSC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-chloro-6-fluoroaniline is a pink to brown crystalline solid . It has a melting point of 54-58 °C .

Scientific Research Applications

  • Metabolism of Halogenated Anilines : A study on rat liver microsomal metabolism of halogenated anilines, including 2-bromo-4-methylaniline, showed the formation of various metabolites. These include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, azoxy, azo, and hydrazo derivatives, and halogenated N-(4'-aminobenzyl)-4-methylanilines. The type of halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).

  • Crystal and Molecular Structure Analysis : Research on 2,6-dibromo-3-chloro-4-fluoroaniline determined its crystal and molecular structure, revealing monoclinic crystals with specific dimensions and classical intra- and intermolecular hydrogen bonds of the N–H···Hal type, along with dispersive halogen···halogen interactions (Betz, 2015).

  • Dielectric Relaxation Studies : An investigation into the dielectric absorption of various halogenated anilines, including 2-bromoaniline, in benzene solutions was conducted. This study aimed to understand relaxation times and thermodynamical parameters like free energy, enthalpy, and entropy of activation, offering insights into the molecular dynamics of these compounds (Vyas & Vashisth, 1988).

  • Synthesis of Chemical Compounds : Various studies have reported the synthesis of complex chemical compounds using halogenated anilines as starting materials. These include the synthesis of 4-Bromo-2-fluorobiphenyl and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which are intermediates for synthesizing biologically active compounds (Yong-qiang, 2012); (Wang et al., 2016).

  • Halogenometalates with N-Containing Organic Cations : Research on halogenocomplexes formed with organic cations, such as fluoro, chloro, and bromo complexes, has been reviewed. This study focused on their crystal structures, spectroscopic characterization, and thermal behavior, contributing to the understanding of structural chemistry in this domain (Bentrup, Feist & Kemnitz, 1999).

  • Photoreaction Mechanisms : A study on 4-bromo-2-chloro-6-fluorophenol investigated its photoreaction mechanisms and hydrogen-atom tunneling in argon matrices, providing insights into the behavior of similar halogenated compounds under UV irradiation (Nanbu, Sekine & Nakata, 2012).

  • Liquid Crystal and Electrooptical Properties : Research on 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates with different substituents, including fluoro and chloro, highlighted their applications in producing low melting esters with large nematic ranges, useful in electrooptical properties (Gray & Kelly, 1981).

  • Quantum Chemical Calculations and Spectroscopic Properties : A study involving quantum chemical calculations of 2,6-dibromo-3-chloro-4-fluoroaniline provided insights into its molecular structure, energies, nonlinear optical (NLO) analysis, and vibrational analysis, contributing to understanding its spectroscopic properties (Eşme & Sagdinc, 2018).

Safety And Hazards

2-Bromo-4-chloro-6-fluoroaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2-bromo-4-chloro-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHBARSMRVAINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371212
Record name 2-Bromo-4-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-fluoroaniline

CAS RN

195191-47-0
Record name 2-Bromo-4-chloro-6-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195191-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Menzel, F Machrouhi, M Bodenstein… - … Process Research & …, 2009 - ACS Publications
… In the presence of NOBF 4 , 2-bromo-4-chloro-6-fluoroaniline (3) was converted to the diazonium ion which resulted in the formation of the benzonitrile (4) in 45−70% yield upon the …
Number of citations: 31 pubs.acs.org
JJ Douglas, MR Tatton, D de Bruin… - The Journal of …, 2021 - ACS Publications
… To COware[23] chamber 2 was charged 2-bromo-4-chloro-6-fluoroaniline (450 mg, 2.0 mmol, 1.0 equiv), Pd(OAc) 2 (45 mg, 0.2 mmol, 0.1 equiv), XantPhos (115 mg, 0.02 mmol, 0.1 …
Number of citations: 8 pubs.acs.org

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